molecular formula C20H23NO3 B15008009 (3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol

(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol

Cat. No.: B15008009
M. Wt: 325.4 g/mol
InChI Key: ZTDOUYKICCDXMV-UHFFFAOYSA-N
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Description

(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol is a complex organic compound characterized by its unique oxazolo[3,4-c]oxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the p-tolyl groups and the methanol moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanol moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol involves its interaction with specific molecular targets. The oxazole core can interact with enzymes or receptors, modulating their activity. The p-tolyl groups may enhance the compound’s binding affinity through hydrophobic interactions, while the methanol moiety can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Di-p-tolyl-oxazole): Shares the oxazole core but lacks the additional oxazole ring and methanol moiety.

    (3,5-Di-p-tolyl-oxazoline): Similar structure but with an oxazoline ring instead of oxazole.

    (3,5-Di-p-tolyl-oxazolo[3,4-b]oxazole): Different positioning of the oxazole rings.

Uniqueness

(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

[3,5-bis(4-methylphenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol

InChI

InChI=1S/C20H23NO3/c1-14-3-7-16(8-4-14)18-21-19(17-9-5-15(2)6-10-17)24-13-20(21,11-22)12-23-18/h3-10,18-19,22H,11-13H2,1-2H3

InChI Key

ZTDOUYKICCDXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(OCC3(CO2)CO)C4=CC=C(C=C4)C

Origin of Product

United States

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